molecular formula C12H11BrN2 B2450683 4-bromo-N-(pyridin-2-ylmethyl)aniline CAS No. 31309-57-6

4-bromo-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B2450683
CAS No.: 31309-57-6
M. Wt: 263.138
InChI Key: VEBGCBOKYDSVHR-UHFFFAOYSA-N
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Description

4-Bromo-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11BrN2. It is characterized by the presence of a bromine atom attached to the benzene ring and a pyridin-2-ylmethyl group attached to the nitrogen atom of the aniline. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N-(pyridin-2-ylmethyl)aniline can be synthesized through the reaction of 4-bromoaniline with 2-pyridinecarboxaldehyde in ethanol. The reaction mixture is refluxed for 6 hours, followed by cooling to room temperature and the addition of magnesium sulfate to remove excess water. The mixture is then filtered, and the filtrate is dried under reduced pressure to obtain the product as an off-white powder .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the laboratory synthesis method described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

    Oxidation Reactions: Products include corresponding oxides or quinones.

    Reduction Reactions: Products include reduced amines or other reduced derivatives.

Scientific Research Applications

4-Bromo-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(pyridin-2-ylmethyl)aniline depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets through its functional groups. The bromine atom and the pyridin-2-ylmethyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(pyridin-2-ylmethylene)aniline: Similar in structure but with a methylene group instead of a methyl group.

    N-(pyridin-2-ylmethyl)aniline: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Bromoaniline: Lacks the pyridin-2-ylmethyl group, leading to different chemical properties and uses.

Uniqueness

4-Bromo-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both the bromine atom and the pyridin-2-ylmethyl group. This combination of functional groups imparts distinct chemical properties, making it valuable in various chemical reactions and research applications.

Properties

IUPAC Name

4-bromo-N-(pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBGCBOKYDSVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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